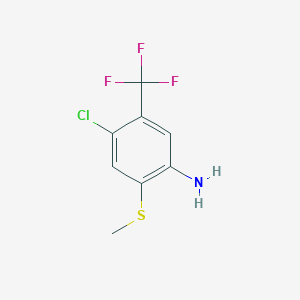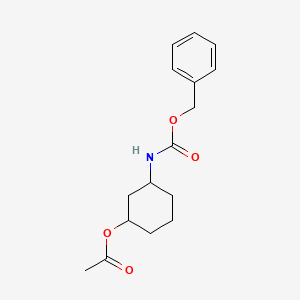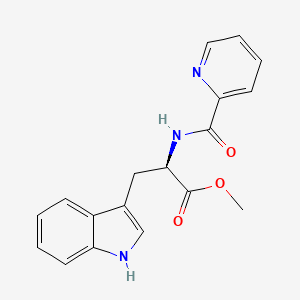
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate is a complex organic compound that features both indole and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate typically involves multi-step organic reactions. One common approach is to start with the indole and pyridine derivatives, which are then coupled through a series of reactions including amidation and esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or pyridine rings.
Reduction: This can be used to reduce any double bonds or carbonyl groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
科学的研究の応用
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Medicine: Its structural features are of interest in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism by which Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and pyridine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
Tryptophan: An amino acid with an indole ring, similar in structure to the indole moiety of the compound.
Nicotinamide: Contains a pyridine ring, similar to the pyridine moiety of the compound.
Indole-3-acetic acid: A plant hormone with an indole structure.
Uniqueness
Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate is unique due to its combination of indole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for various applications.
特性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
methyl (2R)-3-(1H-indol-3-yl)-2-(pyridine-2-carbonylamino)propanoate |
InChI |
InChI=1S/C18H17N3O3/c1-24-18(23)16(21-17(22)15-8-4-5-9-19-15)10-12-11-20-14-7-3-2-6-13(12)14/h2-9,11,16,20H,10H2,1H3,(H,21,22)/t16-/m1/s1 |
InChIキー |
ZNZYAGDAFZDETL-MRXNPFEDSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=N3 |
正規SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


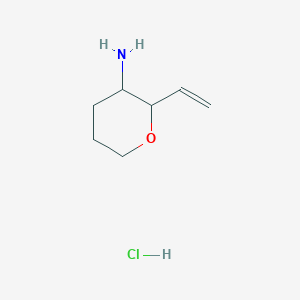
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)

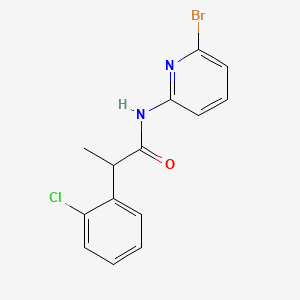
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)

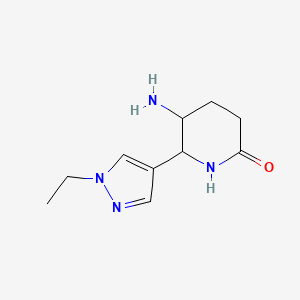
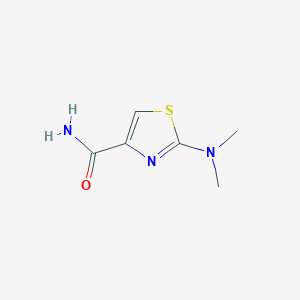
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)

